6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields This compound features a pyridine ring substituted with a piperazine ring, which is further substituted with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine moiety.
Uniqueness
6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N6 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H14N6/c15-10-12-2-1-3-14(18-12)20-8-6-19(7-9-20)13-4-5-16-11-17-13/h1-5,11H,6-9H2 |
InChI Key |
YZAPXUHTRSSSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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